molecular formula C15H9Cl2IN2OS B4717333 2-chloro-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-5-iodobenzamide

2-chloro-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-5-iodobenzamide

Cat. No. B4717333
M. Wt: 463.1 g/mol
InChI Key: TWUKOXJDYVPVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-5-iodobenzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CIBACRON Blue F3GA and is used as a dye for protein purification. In

Mechanism of Action

CIBACRON Blue F3GA binds to proteins through electrostatic interactions and hydrogen bonding. The dye has a negatively charged sulfonic acid group that interacts with positively charged amino acid residues on the protein surface. The benzothiazole and benzamide groups of the dye also contribute to the binding through hydrogen bonding. The binding of the dye to the protein is reversible, allowing for the elution of the purified protein.
Biochemical and Physiological Effects:
CIBACRON Blue F3GA is not known to have any significant biochemical or physiological effects. The compound is used solely for research purposes and is not intended for therapeutic use.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CIBACRON Blue F3GA for protein purification is its high selectivity. The dye binds specifically to proteins with certain characteristics, allowing for the isolation of a particular protein from a mixture. Another advantage is the reversible binding of the dye, which allows for the elution of the purified protein. However, there are also limitations to the use of CIBACRON Blue F3GA. The dye can only be used for the purification of proteins that have a certain affinity for it, limiting its applicability. Additionally, the binding of the dye to the protein can be affected by pH and salt concentration, requiring optimization for each individual protein.

Future Directions

There are several future directions for the use of CIBACRON Blue F3GA in research. One potential application is in the purification of membrane proteins, which are notoriously difficult to isolate. The dye could be modified to increase its affinity for membrane proteins, allowing for their purification. Another direction is the use of CIBACRON Blue F3GA in the development of biosensors. The dye could be immobilized on a surface and used to detect the presence of specific proteins in a sample. Finally, the use of CIBACRON Blue F3GA could be expanded to other areas of research, such as the purification of nucleic acids or carbohydrates.

Scientific Research Applications

CIBACRON Blue F3GA is widely used in research for the purification of proteins. This compound is a dye that binds to proteins and can be used to selectively isolate them from a mixture. The dye is immobilized on a solid support, such as a resin, and the protein mixture is passed through the resin. The proteins that bind to the dye are retained on the resin, while the unbound proteins are washed away. This technique is known as affinity chromatography and is a powerful tool for protein purification.

properties

IUPAC Name

2-chloro-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2IN2OS/c1-7-4-13-12(6-11(7)17)19-15(22-13)20-14(21)9-5-8(18)2-3-10(9)16/h2-6H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUKOXJDYVPVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=C(S2)NC(=O)C3=C(C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-5-iodobenzamide
Reactant of Route 2
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2-chloro-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-5-iodobenzamide
Reactant of Route 3
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2-chloro-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-5-iodobenzamide
Reactant of Route 4
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2-chloro-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-5-iodobenzamide
Reactant of Route 5
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2-chloro-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-5-iodobenzamide
Reactant of Route 6
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2-chloro-N-(5-chloro-6-methyl-1,3-benzothiazol-2-yl)-5-iodobenzamide

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